Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate

Description

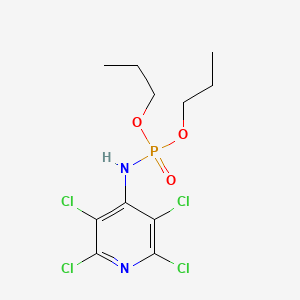

Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate (CAS: 24138-47-4 or 24241-85-8, depending on nomenclature conventions) is a halogenated pyridyl phosphoramidate derivative. Its molecular formula is C₁₁H₁₄Cl₄NO₃P, with a molecular weight of approximately 381.07 g/mol . The compound features a central 2,3,5,6-tetrachloropyridyl ring substituted with a dipropyl phosphoramidate group.

Properties

CAS No. |

24241-85-8 |

|---|---|

Molecular Formula |

C11H15Cl4N2O3P |

Molecular Weight |

396.0 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-N-dipropoxyphosphorylpyridin-4-amine |

InChI |

InChI=1S/C11H15Cl4N2O3P/c1-3-5-19-21(18,20-6-4-2)17-9-7(12)10(14)16-11(15)8(9)13/h3-6H2,1-2H3,(H,16,17,18) |

InChI Key |

IMOMTSKGMBEPRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate typically involves the reaction of 2,3,5,6-tetrachloropyridine with dipropyl phosphoramidate. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution of chlorine atoms on the pyridine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for its intended applications. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction reactions to remove chlorine atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as acetonitrile, dichloromethane, or ethanol, under controlled temperatures and atmospheric conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce sulfoxides and sulfones .

Scientific Research Applications

Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate involves its interaction with nucleophiles and electrophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex structures .

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 2,3,5,6-tetrachloro-4-pyridyl core but differ in substituents:

Research Findings and Data

Pharmacological Potential

Biological Activity

Dipropyl (2,3,5,6-tetrachloro-4-pyridyl)phosphoramidate, known for its complex structure and reactivity, has garnered attention in various fields of research, particularly in biology and medicinal chemistry. Its unique combination of a highly substituted pyridine ring and a phosphoramidate group makes it a compound of interest for studying biological mechanisms and potential therapeutic applications.

- Molecular Formula: C11H15Cl4N2O3P

- Molecular Weight: 396.0 g/mol

- CAS Number: 24241-85-8

- IUPAC Name: 2,3,5,6-tetrachloro-N-dipropoxyphosphorylpyridin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | C11H15Cl4N2O3P |

| Molecular Weight | 396.0 g/mol |

| CAS No. | 24241-85-8 |

| IUPAC Name | 2,3,5,6-tetrachloro-N-dipropoxyphosphorylpyridin-4-amine |

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The electron-deficient nature of the chlorinated pyridine ring enhances its ability to participate in nucleophilic substitution reactions. This feature is pivotal in its interactions with various biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. The presence of the phosphoramidate group allows it to mimic substrates or transition states in enzymatic reactions. For example:

- Case Study: A study explored the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This compound demonstrated significant inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains due to its ability to disrupt cellular processes.

- Case Study: An investigation into the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Cytotoxic Effects

Cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines.

- Research Findings: In vitro assays conducted on human cancer cell lines indicated that treatment with the compound resulted in a dose-dependent increase in cell death. The mechanism appears to involve the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Phosphoramidate | AChE inhibition; cytotoxicity |

| 2,3,5,6-Tetrachloropyridine | Pyridine derivative | Moderate antimicrobial activity |

| Pentachloropyridine | Highly chlorinated pyridine | Increased reactivity; potential toxicity |

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its enzyme inhibition and cytotoxic effects.

- In Vivo Studies: Evaluating the pharmacokinetics and safety profile in animal models to assess therapeutic potential.

- Structural Modifications: Exploring analogs with modified structures to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.